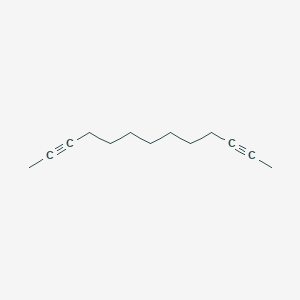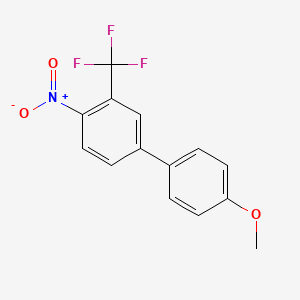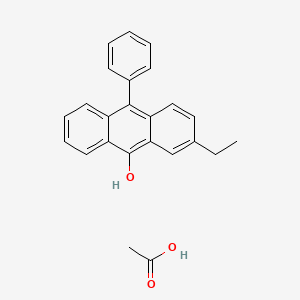![molecular formula C21H18ClNO2 B12588481 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-94-8](/img/structure/B12588481.png)
5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 3’-methyl[1,1’-biphenyl]-3-ylmethanol.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using a suitable alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Amidation: The ester is then converted to the corresponding amide by reacting it with 3’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for alkoxy substitution.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
Substitution: Formation of 5-amino-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.
科学的研究の応用
5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The biphenyl moiety can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-2-hydroxy-N-[(3’-methylphenyl)methyl]benzamide: Similar structure but without the biphenyl moiety.
2-Hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but without the chloro group.
Uniqueness
The presence of both the chloro and hydroxy groups, along with the biphenyl moiety, makes 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide unique
特性
CAS番号 |
648923-94-8 |
|---|---|
分子式 |
C21H18ClNO2 |
分子量 |
351.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-[[3-(3-methylphenyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-4-2-6-16(10-14)17-7-3-5-15(11-17)13-23-21(25)19-12-18(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChIキー |
SAITWDQZKNHTCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)



![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)

![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)

![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
